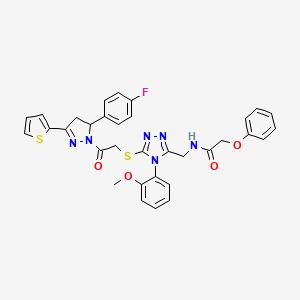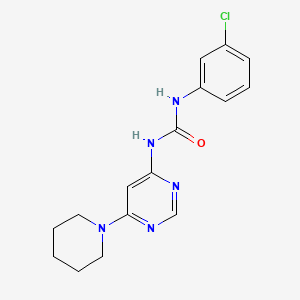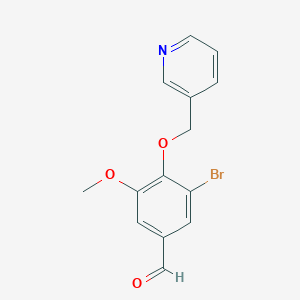![molecular formula C14H15N5O3S B2729670 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034551-44-3](/img/structure/B2729670.png)
3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound consists of multiple functional groups including a methoxy group, a pyrazole ring, a thieno[2,3-d]pyrimidinone moiety, and a carboxamide group, making it a versatile candidate for chemical modifications and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide can be approached through a multi-step synthetic pathway
Formation of Pyrazole Core: The synthesis begins with the cyclization of a 1,3-diketone and a hydrazine derivative under acidic or basic conditions to form the pyrazole ring.
Introduction of Thieno[2,3-d]pyrimidinone Moiety: The thieno[2,3-d]pyrimidinone moiety is introduced through a condensation reaction involving a thiophene derivative and a nitrile compound, followed by cyclization.
Industrial Production Methods
The industrial production of this compound can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow chemistry techniques. Process intensification strategies and green chemistry principles are often integrated to improve yields and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at specific sites such as the methoxy or pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl functionalities, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reducing Agents: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halides, acids, or bases in appropriate solvents such as dichloromethane, acetonitrile, or toluene.
Major Products Formed
Depending on the reactions, the major products can include hydroxylated derivatives, amine derivatives, or substituted aromatic compounds with enhanced properties or biological activities.
Aplicaciones Científicas De Investigación
In Chemistry
The compound serves as a building block for the synthesis of complex molecules and materials. Its diverse functional groups enable it to act as a precursor in organic synthesis and catalysis.
In Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Its potential as a pharmacophore makes it a candidate for drug design and development.
In Industry
The compound can be utilized in the development of novel materials, including polymers, dyes, and electronic devices. Its structural diversity enhances its utility in various industrial applications.
Mecanismo De Acción
The mechanism by which 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating biochemical pathways and cellular processes. The pathways involved could include inhibition of specific enzymes, interference with DNA synthesis, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-methoxy-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide
3-methoxy-1-methyl-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
3-methoxy-1-methyl-N-(2-(4-oxobenzo[d][1,3]thiazin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
Uniqueness
The presence of the thieno[2,3-d]pyrimidinone moiety sets 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide apart from other similar compounds. This unique structural feature may contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
There you have it. Let me know what you'd like to do next.
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-18-7-10(12(17-18)22-2)11(20)15-4-5-19-8-16-13-9(14(19)21)3-6-23-13/h3,6-8H,4-5H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXUFQHDZRBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2729588.png)

![N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2729593.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2729594.png)
![3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2729596.png)

![3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2729598.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)



